Bienvenue dans la boutique en ligne BenchChem!

Rocaglamide

Pharmacokinetics Oral bioavailability MPNST

Rocaglamide combines 50% oral bioavailability with potent eIF4A inhibition (IC₅₀ ~50 nM) and MDR1/P-gp efflux resistance, eliminating need for daily injections in chronic oncology studies. Its simplified cyclopenta[b]benzofuran core avoids silvestrol's pulmonary toxicity and poor oral BA. Validated across sarcoma PDX models (MPNST, osteosarcoma, Ewing) and resistant hepatocellular carcinoma, this compound uniquely spares normal T lymphocytes while inducing G1-S arrest. The preferred flavagline for per os administration in MDR1-overexpressing tumor models.

Molecular Formula C29H31NO7
Molecular Weight 505.6 g/mol
CAS No. 84573-16-0
Cat. No. B1679497
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRocaglamide
CAS84573-16-0
SynonymsRocaglamide;  Rocaglamide A;  RocA;  NSC 326408.
Molecular FormulaC29H31NO7
Molecular Weight505.6 g/mol
Structural Identifiers
SMILESCN(C)C(=O)C1C(C2(C(C1O)(C3=C(O2)C=C(C=C3OC)OC)O)C4=CC=C(C=C4)OC)C5=CC=CC=C5
InChIInChI=1S/C29H31NO7/c1-30(2)27(32)23-24(17-9-7-6-8-10-17)29(18-11-13-19(34-3)14-12-18)28(33,26(23)31)25-21(36-5)15-20(35-4)16-22(25)37-29/h6-16,23-24,26,31,33H,1-5H3/t23-,24-,26-,28+,29+/m1/s1
InChIKeyDAPAQENNNINUPW-IDAMAFBJSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 ml / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to off- white solid powder
SolubilitySoluble in DMSO, not in water
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Rocaglamide (CAS 84573-16-0) — A Flavagline Natural Product with Validated eIF4A Translational Inhibition and Procurement-Ready Bioactivity


Rocaglamide (Roc-A; CAS 84573-16-0), isolated from Aglaia species, is a prototypical flavagline cyclopenta[b]benzofuran that potently and selectively inhibits eukaryotic translation initiation factor 4A (eIF4A) and heat shock factor 1 (HSF1) activation [1]. Its mechanism of action involves clamping eIF4A onto polypurine mRNA sequences, thereby repressing translation of specific oncogenic transcripts [2]. Rocaglamide exhibits nanomolar antiproliferative activity across multiple cancer cell lines, with an IC₅₀ of ~50 nM against HSF1 activation in cell-free assays and IC₅₀ values ranging from 1–14 nM in sarcoma cell viability assays [3]. Unlike its bulkier congener silvestrol, rocaglamide lacks a dioxanyl ring, which confers improved drug-like properties, including 50% oral bioavailability and resistance to MDR1-mediated efflux [3].

Why Flavagline Analogs Are Not Interchangeable — Critical Differentiation of Rocaglamide in eIF4A-Targeted Research


Within the flavagline family, structural variations critically dictate both mechanism and drug-like properties. Silvestrol, while exceptionally potent (IC₅₀ ~1–6 nM in sarcoma cells), suffers from suboptimal drug-like properties: a bulky dioxanyl ring that confers poor oral bioavailability (<2%), sensitivity to MDR1/P-glycoprotein efflux, and pulmonary toxicity in canines [1]. Conversely, didesmethylrocaglamide (DDR) displays approximately 2-fold greater potency than silvestrol in vitro but its in vivo profile remains less characterized [1]. Rocaglamide occupies a distinct middle ground—it retains potent eIF4A inhibition with nanomolar cellular activity, yet its simpler cyclopenta[b]benzofuran core (lacking the dioxanyl moiety) enables 50% oral bioavailability and efflux resistance, thereby avoiding the liabilities of silvestrol while maintaining translational repression [1]. Furthermore, rocaglamide engages a unique bimolecular cavity between eIF4A and polypurine RNA, a binding mode that is exquisitely sensitive to even conservative amino acid substitutions in eIF4A homologs; this sequence-selective clamping mechanism is not uniformly recapitulated across all rocaglate derivatives [2]. Thus, generic substitution among flavaglines introduces profound pharmacokinetic, toxicity, and target-engagement variability.

Procurement-Relevant Quantitative Differentiation: Rocaglamide vs. Silvestrol and In-Class Analogs


Oral Bioavailability: Rocaglamide (50%) vs. Silvestrol (<2%) — A Critical Pharmacokinetic Differentiator

In a head-to-head pharmacokinetic study, rocaglamide exhibited 50% oral bioavailability in mice, a >25-fold improvement over silvestrol's <2% bioavailability. This stark difference is attributed to the absence of the bulky dioxanyl ring in rocaglamide, which reduces molecular weight and enhances membrane permeability [1].

Pharmacokinetics Oral bioavailability MPNST Sarcoma

MDR1 Efflux Resistance: Rocaglamide Unaffected vs. Silvestrol Sensitivity

Unlike silvestrol, which is sensitive to MDR1-mediated drug efflux (a common resistance mechanism in cancer), rocaglamide and didesmethylrocaglamide were not affected by MDR1 inhibition [1]. This suggests that rocaglamide is not a substrate for P-glycoprotein, conferring a significant advantage in tumor types with high MDR1 expression.

Drug resistance MDR1 P-glycoprotein Efflux pump

Pulmonary Toxicity Profile: Rocaglamide Safe in Dogs vs. Silvestrol-Induced Toxicity

A critical safety liability of silvestrol is its induction of pulmonary toxicity in dogs. In stark contrast, rocaglamide did not induce pulmonary toxicity in canine toxicology studies when administered at efficacious doses, representing a significant advancement in safety margin [1].

Toxicology In vivo safety Pulmonary toxicity Preclinical development

In Vivo Antitumor Efficacy: Oral Rocaglamide Potently Suppresses Sarcoma Growth in Orthotopic MPNST Model

In an orthotopic MPNST mouse model, rocaglamide administered orally showed potent antitumor effects, significantly suppressing tumor growth [1]. This in vivo activity, combined with its 50% oral bioavailability, confirms that rocaglamide retains efficacy through oral dosing, unlike silvestrol which requires alternative routes due to poor bioavailability.

In vivo efficacy MPNST Sarcoma Xenograft Oral dosing

Cellular Potency: Rocaglamide IC₅₀ Comparable to Silvestrol in MPNST Cells (1–14 nM)

Despite lacking the dioxanyl ring of silvestrol, rocaglamide exhibits growth-inhibitory activity comparable to silvestrol in malignant peripheral nerve sheath tumor (MPNST) cells, with IC₅₀ values in the nanomolar range [1]. Specifically, in STS26T MPNST cells, rocaglamide's IC₅₀ is 14 nM, while silvestrol's is 6 nM; in other sarcoma lines, rocaglamide IC₅₀ values range from 1–14 nM [1].

Antiproliferative activity IC50 MPNST Sarcoma Cell viability

Selective Tumor Cell Cycle Arrest: G1-S Blockade in Cancer Cells vs. No Effect on Normal T Lymphocytes

Rocaglamide selectively inhibits the G1-S-phase transition in cancer cells via ATM/ATR-mediated Chk1/2 checkpoint activation and Cdc25A degradation, while having no influence on cell cycle progression in proliferating normal T lymphocytes [1]. This tumor-selective activity is a key differentiator from pan-cytotoxic agents and underscores rocaglamide's therapeutic index potential.

Cell cycle Selectivity Cancer vs. normal G1-S arrest Cdc25A

High-Impact Research and Preclinical Application Scenarios for Rocaglamide (CAS 84573-16-0)


Oral Dosing Regimens in Murine Sarcoma Models (MPNST, Osteosarcoma, Ewing Sarcoma)

Given its 50% oral bioavailability and proven in vivo efficacy in orthotopic MPNST models [1], rocaglamide is optimally suited for studies requiring per os administration. This eliminates the need for daily intraperitoneal or intravenous injections, reducing animal stress and enabling chronic dosing protocols. Its efficacy has been validated across multiple sarcoma subtypes, including osteosarcoma, Ewing sarcoma, and rhabdomyosarcoma patient-derived xenografts [1].

Investigating MDR1-Independent eIF4A Inhibition in Drug-Resistant Tumors

Rocaglamide's resistance to MDR1/P-glycoprotein-mediated efflux [1] makes it the preferred flavagline for studies in MDR1-overexpressing cancer models. Researchers studying translational control in multidrug-resistant tumors can employ rocaglamide to bypass efflux-mediated resistance, ensuring consistent intracellular exposure and target engagement where silvestrol would be rapidly exported.

Selective Cancer Cell Cycle Arrest and Apoptosis Sensitization Studies

Rocaglamide uniquely combines eIF4A inhibition with selective G1-S cell cycle arrest in cancer cells while sparing normal proliferating T lymphocytes [2]. This dual mechanism enables investigations into tumor-selective stress responses and sensitization to TRAIL-induced apoptosis. Combination studies have demonstrated that rocaglamide (100 nM) plus TRAIL (100 ng/mL) increases apoptosis in resistant hepatocellular carcinoma cells from ~10% to 55–57%, far exceeding additive effects .

Preclinical Toxicology Assessment of eIF4A-Targeted Therapies

The well-characterized safety profile of rocaglamide—specifically the absence of pulmonary toxicity in dogs [1]—positions it as a benchmark compound for evaluating the therapeutic window of eIF4A inhibitors. It can serve as a positive control or reference agent in safety pharmacology studies, enabling direct comparison of novel rocaglate derivatives or alternative eIF4A-targeting modalities.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for Rocaglamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.